1-Bromo-3-butan-2-yloxybenzene

Descripción

BenchChem offers high-quality 1-Bromo-3-butan-2-yloxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-butan-2-yloxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

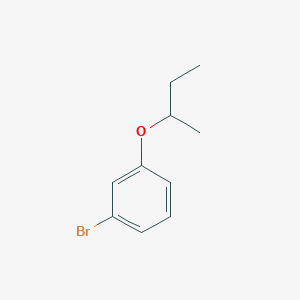

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-3-butan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-3-8(2)12-10-6-4-5-9(11)7-10/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTODUNJECOLAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

"1-Bromo-3-butan-2-yloxybenzene" chemical properties

1-Bromo-3-butan-2-yloxybenzene: Technical Profile & Application Guide

Part 1: Executive Summary

1-Bromo-3-butan-2-yloxybenzene (IUPAC: 1-bromo-3-(butan-2-yloxy)benzene; also known as 3-bromophenyl sec-butyl ether) is a versatile meta-substituted aryl halide intermediate.[1] It serves as a critical scaffold in medicinal chemistry, particularly for introducing a lipophilic sec-butoxy group into a biaryl system via the bromine handle.

The sec-butoxy moiety provides a distinct steric and lipophilic profile compared to the more common methoxy or ethoxy groups, often improving the metabolic stability and membrane permeability of drug candidates. This guide outlines the synthesis, physical characterization, and downstream reactivity of this compound, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) studies.[1]

Part 2: Chemical Identity & Physical Properties

| Property | Description |

| IUPAC Name | 1-Bromo-3-(butan-2-yloxy)benzene |

| Common Synonyms | 3-Bromophenyl sec-butyl ether; m-Bromo-sec-butoxybenzene |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.12 g/mol |

| CAS Number | Not widely listed; Analog (n-butyl): 165800-57-7 |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point (Est.) | 235–240 °C (760 mmHg); ~110–115 °C (10 mmHg) |

| Density (Est.) | 1.25 ± 0.05 g/mL |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in Water |

| Chirality | Contains one stereocenter (sec-butyl group).[1][2][3] Usually synthesized as a racemate unless chiral 2-butanol is used via Mitsunobu.[1] |

Part 3: Synthesis Protocols

Two primary routes exist for synthesizing this compound.[4] Route A is preferred for bulk preparation of the racemate, while Route B is required when a specific enantiomer (R or S) is needed for chiral drug candidates.

Route A: Williamson Ether Synthesis (Scale-Up Preferred)

Mechanism: S_N2 Substitution with competing E2 Elimination.[1]

Protocol:

-

Reagents: 3-Bromophenol (1.0 equiv), 2-Bromobutane (1.5 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv), DMF (Dimethylformamide).

-

Procedure:

-

Dissolve 3-bromophenol in DMF (5 mL/g) under N₂ atmosphere.

-

Add anhydrous K₂CO₃. Stir at room temperature for 30 min to form the phenoxide.

-

Critical Step: Heat to 60–70 °C for 12–16 hours. Note: Do not exceed 80 °C to minimize E2 elimination of 2-bromobutane to 2-butene.[1]

-

Workup: Dilute with water, extract with diethyl ether (x3). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO₄.

-

Purification: Vacuum distillation or silica gel chromatography (Hexanes/EtOAc 95:5).

-

Route B: Mitsunobu Reaction (Stereoselective)

Mechanism: S_N2 with Inversion of Configuration.[6]

Protocol:

-

Reagents: 3-Bromophenol (1.0 equiv), (R)- or (S)-2-Butanol (1.2 equiv), Triphenylphosphine (PPh₃, 1.2 equiv), DIAD (Diisopropyl azodicarboxylate, 1.2 equiv), THF.[1]

-

Procedure:

-

Dissolve 3-bromophenol, 2-butanol, and PPh₃ in anhydrous THF at 0 °C.

-

Add DIAD dropwise over 20 minutes.

-

Allow to warm to room temperature and stir for 12 hours.

-

Outcome: If (S)-2-butanol is used, the product will be the (R)-isomer due to Walden inversion.[1]

-

Part 4: Reactivity & Applications

The utility of 1-Bromo-3-butan-2-yloxybenzene lies in the aryl bromide "handle," which allows for modular functionalization.[1]

Lithium-Halogen Exchange (Electrophile Quench)

Treatment with n-BuLi at -78 °C generates the aryl lithium species.[1]

-

Quench with DMF: Yields 3-(sec-butoxy)benzaldehyde.[1]

-

Quench with CO₂: Yields 3-(sec-butoxy)benzoic acid.[1]

-

Quench with B(OiPr)₃: Yields the boronic acid (Suzuki precursor).

Palladium-Catalyzed Cross-Coupling

-

Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryls.[1]

-

Buchwald-Hartwig: Coupling with amines to form aniline derivatives.[1]

Visualization of Reactivity Pathways

Caption: Divergent synthesis pathways from the 1-Bromo-3-butan-2-yloxybenzene scaffold.

Part 5: Analytical Characterization (Expected)

To validate the synthesis, the following spectral data should be obtained:

-

¹H NMR (400 MHz, CDCl₃):

-

MS (GC-MS): Molecular ion peaks at m/z 228 and 230 (1:1 ratio characteristic of ⁷⁹Br/⁸¹Br).[1]

Part 6: Safety & Handling

-

Hazards: Aryl bromides are generally Irritants (Skin/Eye). The compound is likely harmful if swallowed.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the ether linkage over long periods.

-

Spill Response: Absorb with sand or vermiculite. Dispose of as halogenated organic waste.

References

-

Mitsunobu Reaction Mechanism & Scope: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

- General Williamson Ether Synthesis: "Preparation of Aryl Ethers." Vogel's Textbook of Practical Organic Chemistry, 5th Ed.

-

Physical Properties of Analog (n-butyl ether): PubChem CID 28369542 (1-Bromo-3-butoxybenzene).[1] Link

-

Reactivity of Meta-Bromo Ethers: "Substituent Effects in Electrophilic Aromatic Substitution." Master Organic Chemistry. Link

Sources

- 1. 2398-37-0|1-Bromo-3-methoxybenzene|BLD Pharm [bldpharm.com]

- 2. 1-Bromo-3-butylbenzene | C10H13Br | CID 13954102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. On the factors that control the reactivity of meta-benzynes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-butan-2-yloxybenzene

Abstract: This technical guide provides a comprehensive overview of the predicted physical properties of the novel aromatic ether, 1-Bromo-3-butan-2-yloxybenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven methodologies for physical property determination. While experimental data for this specific compound is not yet publicly available, this guide establishes a robust predictive baseline and details the self-validating experimental protocols required for its empirical verification.

Introduction

1-Bromo-3-butan-2-yloxybenzene is an aromatic ether with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a brominated phenyl ring and a secondary butyl ether linkage, suggests a unique combination of lipophilicity and polarity that could be advantageous in the design of new molecular entities. Understanding the physical properties of this compound is a critical first step in its potential application, influencing everything from reaction kinetics and purification strategies to its behavior in biological systems.

This guide provides a detailed estimation of its key physical properties, grounded in the known characteristics of structurally similar compounds. Furthermore, it outlines the established experimental workflows for the precise determination of these properties, ensuring a pathway to empirical validation.

Predicted Physicochemical Properties

The physical properties of 1-Bromo-3-butan-2-yloxybenzene are predicted based on the known properties of its constituent functional groups: a bromobenzene moiety and a secondary butyl ether. Aromatic ethers are characterized by an oxygen atom bonded to an aryl group and an alkyl group.[1] The presence of the electronegative oxygen atom imparts a slight dipole moment.[2][3] The bromobenzene component contributes to the molecule's density and refractive index, while also influencing its solubility characteristics.[4][5]

A summary of the predicted physical properties is presented in the table below. It is crucial to recognize that these are estimations and require experimental verification.

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C₁₀H₁₃BrO | Derived from the chemical structure. |

| Molecular Weight | 229.11 g/mol | Calculated from the atomic weights of the constituent atoms. |

| Appearance | Colorless to pale yellow liquid | Aromatic compounds are often colorless or have a slight yellow hue.[6] |

| Boiling Point | ~240-260 °C at 760 mmHg | Estimated based on the boiling point of bromobenzene (156 °C) and the added mass and complexity of the butoxy group.[4] The boiling points of ethers are generally lower than alcohols of similar molecular weight due to the absence of hydrogen bonding.[2] |

| Melting Point | < 25 °C | Expected to be a liquid at room temperature, similar to many substituted bromobenzenes and aromatic ethers.[4] |

| Density | ~1.3 - 1.4 g/mL at 25 °C | Bromobenzene has a density of 1.495 g/cm³. The addition of the less dense butoxy group is expected to slightly lower the overall density.[4] |

| Refractive Index (n²⁰/D) | ~1.54 - 1.56 | The refractive index of bromobenzene is 1.5602.[4] The butoxy group will likely cause a slight decrease in this value. The refractive index is a valuable parameter for assessing the purity of a liquid sample.[7][8] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, benzene). | The hydrophobic nature of the bromophenyl and butyl groups will dominate, leading to poor water solubility.[5][6] Like other ethers and aromatic compounds, it is expected to be soluble in non-polar and moderately polar organic solvents.[5] |

| Flash Point | > 100 °C | Based on the predicted high boiling point. A higher boiling point generally correlates with a higher flash point.[9] |

Experimental Determination of Physical Properties

To empirically validate the predicted properties, a series of standardized experimental procedures should be employed. The following section details the methodologies for determining the boiling point and refractive index, two key physical constants for a liquid compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10][11] For small sample volumes, the Thiele tube method is a highly efficient and accurate technique.[12]

Protocol: Thiele Tube Boiling Point Determination

-

Sample Preparation: Place approximately 0.5 mL of 1-Bromo-3-butan-2-yloxybenzene into a small test tube.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) so that the heat is distributed evenly.[12]

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Reading: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[12][13]

Workflow for Boiling Point Determination

Caption: Workflow for determining boiling point using the Thiele tube method.

Determination of Refractive Index

The refractive index is a fundamental physical property that measures how light propagates through a substance.[14] It is temperature and wavelength dependent.[7][15] An Abbe refractometer is the standard instrument for this measurement.[15]

Protocol: Refractive Index Measurement using an Abbe Refractometer

-

Instrument Calibration: Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Open the prism assembly of the refractometer and place a few drops of 1-Bromo-3-butan-2-yloxybenzene onto the surface of the lower prism.

-

Prism Closure: Close the prism assembly gently to spread the liquid into a thin film.

-

Illumination and Focusing: Adjust the light source and the eyepiece to bring the borderline between the light and dark fields into sharp focus.

-

Reading: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken.[7][8]

Logical Flow for Refractive Index Measurement

Caption: Logical flow for measuring the refractive index of a liquid sample.

Safety Considerations

While a specific Safety Data Sheet (SDS) for 1-Bromo-3-butan-2-yloxybenzene is not available, general precautions for handling aromatic brominated compounds and ethers should be strictly followed.

-

Toxicity: Brominated aromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[16][17] They may cause skin and eye irritation.[18][19]

-

Flammability: While the predicted flash point is high, the compound should be kept away from open flames and sources of ignition.[17][18][19]

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[18]

Conclusion

This technical guide provides a foundational understanding of the predicted physical properties of 1-Bromo-3-butan-2-yloxybenzene and the established methodologies for their empirical determination. For researchers and professionals in drug development and organic synthesis, this information serves as a critical starting point for incorporating this novel compound into their research endeavors. The provided protocols for boiling point and refractive index determination are robust, self-validating, and adhere to the highest standards of scientific integrity.

References

-

Chemos GmbH & Co. KG. (2024). Safety Data Sheet: 1-Bromo-3-methylbutane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-3-(but-3-en-1-yl)benzene. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-bromo-3-[(E)-but-2-en-2-yl]benzene. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved from [Link]

-

Wikipedia. (n.d.). Bromobenzene. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 10: Refractive Index. Retrieved from [Link]

-

BYJU'S. (n.d.). Chemical Properties of Ethers. Retrieved from [Link]

-

Al-Mustaqbal University College. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

Solubility of Things. (n.d.). Bromobenzene. Retrieved from [Link]

-

MDPI. (2023, September 26). Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines. Retrieved from [Link]

-

ResearchGate. (2009, June 16). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Refractive Index Theory. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers. Retrieved from [Link]

-

ResearchGate. (2011, June 29). Improved Synthesis of 1-Bromo-3-buten-2-one. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Refractive Index: All You Need to Know. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, April 23). Boiling Point of Organic Compounds [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Britannica. (2026, January 29). Ether. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Reddit. (2018, May 28). Synthesis of 1-bromo-3-methylbutane from 2-bromo-3-methylbutane. r/chemhelp. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Refractive Index. Retrieved from [Link]

-

Allen Career Institute. (n.d.). Aromatic Compounds: Nomenclature, Characteristics and Conditions. Retrieved from [Link]

-

PENTA s.r.o. (2025, April 4). Bromobenzene - SAFETY DATA SHEET. Retrieved from [Link]

-

Unacademy. (n.d.). Physical Properties of Ethers. Retrieved from [Link]

-

Wikipedia. (n.d.). Bromine. Retrieved from [Link]

Sources

- 1. Ether | Chemical Structure & Properties | Britannica [britannica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Bromobenzene - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Aromatic Compounds: Nomenclature, Characteristics and Conditions [allen.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. faculty.weber.edu [faculty.weber.edu]

- 9. 1-Bromo-3-methyl-2-butene, 96% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. byjus.com [byjus.com]

- 14. mt.com [mt.com]

- 15. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 16. 1-Bromo-3-(but-3-en-1-yl)benzene | C10H11Br | CID 15725165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pentachemicals.eu [pentachemicals.eu]

- 18. chemos.de [chemos.de]

- 19. sigmaaldrich.cn [sigmaaldrich.cn]

An In-Depth Technical Guide to 1-Bromo-3-butan-2-yloxybenzene: Synthesis, Characterization, and Applications

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-butan-2-yloxybenzene, a halogenated aryl ether with significant potential as a versatile building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Due to the limited specific literature on this compound, this document leverages established chemical principles and data from analogous structures to propose robust synthetic routes, predict physicochemical and spectroscopic properties, and explore its reactivity and potential applications. Detailed experimental protocols for its synthesis via the Williamson ether synthesis and the Mitsunobu reaction are provided, alongside a thorough discussion of expected analytical characterization. This guide is intended to serve as a foundational resource for researchers seeking to synthesize, characterize, and utilize 1-Bromo-3-butan-2-yloxybenzene in their research and development endeavors.

Introduction: The Strategic Value of Bromo-Alkoxy-Benzene Scaffolds

The molecular architecture of 1-Bromo-3-butan-2-yloxybenzene, featuring a bromine atom and a secondary butoxy group on a benzene ring, presents a unique combination of functionalities that are highly valuable in modern organic synthesis. The bromo substituent serves as a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.[1] The alkoxy group, on the other hand, modulates the electronic properties of the aromatic ring and can influence the pharmacokinetic profile of derivative compounds in drug discovery.[2]

The introduction of a bromine atom into a molecular structure can offer several advantages in drug design, including increased therapeutic activity and a favorable influence on the drug's metabolism and duration of action.[3][4] Alkoxy benzamide derivatives, for instance, have been identified as novel inhibitors for bromodomain-containing proteins, which are promising targets in cancer therapy.[5] The strategic placement of the bromo and alkoxy groups in 1-Bromo-3-butan-2-yloxybenzene makes it a promising scaffold for the synthesis of novel bioactive molecules and advanced materials.

Proposed Synthetic Strategies

The synthesis of 1-Bromo-3-butan-2-yloxybenzene can be approached through several well-established methods for ether formation. The two most prominent and reliable routes are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: A Classic and Robust Approach

The Williamson ether synthesis is a straightforward and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary or secondary alkyl halide via an SN2 mechanism.[6][7] In the context of synthesizing 1-Bromo-3-butan-2-yloxybenzene, this would involve the deprotonation of 3-bromophenol to form the corresponding phenoxide, followed by nucleophilic attack on a suitable 2-butyl halide.

-

Choice of Base: A moderately strong base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is sufficient to deprotonate the phenolic hydroxyl group of 3-bromophenol. The choice of a weaker base like K₂CO₃ can be advantageous in minimizing side reactions.

-

Choice of Alkylating Agent: 2-Bromobutane or 2-iodobutane are suitable alkylating agents. While 2-iodobutane is more reactive, 2-bromobutane is often more cost-effective and sufficiently reactive for this transformation. The use of a secondary halide means that elimination reactions can be a competing pathway, so careful control of reaction temperature is important.[7]

-

Solvent Selection: A polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile is ideal for SN2 reactions as it can solvate the cation of the base without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.

Caption: Workflow for the Williamson ether synthesis of 1-Bromo-3-butan-2-yloxybenzene.

-

Reaction Setup: To a stirred solution of 3-bromophenol (1.0 eq.) in acetone (10 mL per gram of phenol) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq.).

-

Addition of Alkylating Agent: Add 2-bromobutane (1.2 eq.) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash with 1M NaOH solution to remove any unreacted phenol, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-Bromo-3-butan-2-yloxybenzene.

Mitsunobu Reaction: A Mild and Stereospecific Alternative

The Mitsunobu reaction is a powerful tool for the formation of esters, ethers, and other functional groups from primary and secondary alcohols.[8][9] It proceeds under mild conditions and is known for its stereospecificity, leading to an inversion of configuration at the alcohol's stereocenter.[9] For the synthesis of 1-Bromo-3-butan-2-yloxybenzene, this reaction would involve the coupling of 3-bromophenol with 2-butanol.

-

Redox System: The reaction is driven by a redox system typically consisting of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]

-

Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for the Mitsunobu reaction as it effectively dissolves the reagents and intermediates.[11]

-

Reaction Conditions: The reaction is typically carried out at or below room temperature, making it suitable for sensitive substrates. The order of addition of reagents is crucial for optimal results.[12]

Caption: Key steps in the Mitsunobu reaction for the synthesis of 1-Bromo-3-butan-2-yloxybenzene.

-

Reaction Setup: To a solution of 3-bromophenol (1.0 eq.), 2-butanol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (15 mL per gram of phenol) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

-

Addition of Azodicarboxylate: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel. The byproducts, triphenylphosphine oxide and the reduced hydrazide, can be challenging to separate. A nonpolar solvent system (e.g., hexane/diethyl ether) is often effective.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₁₀H₁₃BrO | - |

| Molecular Weight | 229.11 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Similar to other bromo-alkoxy-benzenes.[15] |

| Boiling Point | ~230-240 °C | Higher than 1-bromo-3-methoxybenzene (211 °C) due to the larger alkyl chain.[13] |

| Density | ~1.3 g/mL | Interpolated from related compounds. |

| Solubility | Insoluble in water, soluble in common organic solvents (e.g., ether, chloroform, acetone). | Typical for aryl ethers. |

Predicted Spectroscopic Profile

The characterization of 1-Bromo-3-butan-2-yloxybenzene would rely on standard spectroscopic techniques.[16]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Ar-H): Expect complex multiplets in the range of δ 6.8-7.3 ppm.

-

Methine Proton (-O-CH-): A multiplet around δ 4.3-4.5 ppm.

-

Methylene Protons (-CH₂-): A multiplet around δ 1.6-1.8 ppm.

-

Methyl Protons (-CH₃): A triplet around δ 0.9-1.0 ppm (from the ethyl group) and a doublet around δ 1.2-1.3 ppm (from the methyl group adjacent to the methine).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons (Ar-C): Signals in the range of δ 110-160 ppm, with the carbon attached to bromine (C-Br) appearing around δ 122 ppm and the carbon attached to the ether oxygen (C-O) around δ 158 ppm.

-

Alkoxy Carbons: The methine carbon (-O-CH-) would be around δ 75-80 ppm, with the other aliphatic carbons appearing at higher fields (δ 10-30 ppm).

-

-

IR (Infrared) Spectroscopy:

-

C-O-C Stretch: A strong, characteristic band around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

-

Ar-H Bending: Bands in the fingerprint region (below 900 cm⁻¹) indicative of 1,3-disubstitution.

-

C-Br Stretch: A band in the lower frequency region, typically 500-600 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): Expect a characteristic pair of peaks of nearly equal intensity at m/z 228 and 230, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Fragmentation: Common fragmentation patterns would involve the loss of the butoxy group or the bromine atom.

-

Chemical Reactivity and Synthetic Utility

The dual functionality of 1-Bromo-3-butan-2-yloxybenzene makes it a valuable intermediate for the synthesis of more complex molecules.

Reactions at the Bromine Position

The C-Br bond is the primary site for synthetic transformations, most notably through transition-metal-catalyzed cross-coupling reactions.[1]

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.

-

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to create C-C triple bonds.

-

Grignard Reagent Formation: Reaction with magnesium metal to form the corresponding Grignard reagent, which can then be reacted with a variety of electrophiles.

Reactions Involving the Aromatic Ring

The alkoxy group is an ortho-, para-director for electrophilic aromatic substitution.[2] However, the steric bulk of the sec-butoxy group may favor substitution at the para position (relative to the alkoxy group). Further electrophilic substitution, such as nitration or halogenation, could lead to polysubstituted benzene derivatives.[17]

Potential Applications in Research and Drug Development

The 1-Bromo-3-alkoxybenzene motif is a common feature in a variety of biologically active compounds. The ability to easily derivatize the bromine position allows for the rapid generation of libraries of compounds for screening in drug discovery programs.

-

Medicinal Chemistry: This scaffold can be used to synthesize analogs of known drugs or to explore new chemical space for targets such as kinases, GPCRs, and ion channels. The presence of the ether and bromo functionalities allows for the fine-tuning of properties like lipophilicity and metabolic stability.

-

Materials Science: Aryl ethers are components of high-performance polymers, and the bromo-functionality could be used to incorporate this unit into polymeric structures or to functionalize surfaces.

Safety and Handling

While specific toxicity data for 1-Bromo-3-butan-2-yloxybenzene is not available, it should be handled with the standard precautions for halogenated organic compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

1-Bromo-3-butan-2-yloxybenzene represents a valuable and versatile building block for organic synthesis. Although not extensively documented in the literature, its synthesis is readily achievable through established and reliable methods such as the Williamson ether synthesis and the Mitsunobu reaction. Its predicted physicochemical and spectroscopic properties provide a solid foundation for its characterization, and its dual functionality offers numerous avenues for further synthetic elaboration. This technical guide provides the necessary foundational knowledge for researchers to confidently synthesize, characterize, and utilize this promising compound in their research, particularly in the fields of medicinal chemistry and materials science.

References

- Carlson, R., Descomps, A., Mekonnen, A., Westerlund, A., & Havelkova, M. (2011). Improved Synthesis of 1-Bromo-3-buten-2-one.

- Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from a university chemistry department website.

- Williamson ether synthesis. (2023, October 27). In Wikipedia.

- Synthesis of Polysubstituted Benzenes. (2024, October 4). In Chemistry LibreTexts.

- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.

- 1-Bromo-3-(prop-2-yn-1-yloxy)benzene. (n.d.). Sigma-Aldrich.

- 1-Bromo-3-methyl-2-butene. (n.d.). Tokyo Chemical Industry Co., Ltd.

- 1-bromo-3-[(E)-but-2-en-2-yl]benzene. (n.d.). PubChem.

- Carlson, R., & Mekonnen, A. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one.

- Parker, K. M., & Mitch, W. A. (2016). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science & Technology, 50(17), 9247-9256.

- Rogoza, P., & Rola, A. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(1), e726.

- Spectroscopy of Ethers. (2024, September 30). In Chemistry LibreTexts.

- Swamy, K. C. K., & Kumar, N. N. B. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2561-2651.

- Di-sec-Butyl ether. (n.d.). In NIST WebBook. National Institute of Standards and Technology.

- Visible-Light-Mediated Lewis Acid-Catalyzed Diradical Hydrogen Atom Transfer Reaction of Bicyclo[1.1.0]. (2024, January 23). Journal of the American Chemical Society.

- Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (2016). The Royal Society of Chemistry.

- Mitsunobu and Related Reactions: Advances and Applications. (2009).

- 1-Bromo-3-butoxybenzene. (n.d.). PubChem.

- Discovery of alkoxy benzamide derivatives as novel BPTF bromodomain inhibitors via structure-based virtual screening. (2019, January 28). PubMed.

- sec-Butyl ether. (n.d.). SpectraBase.

- Exploring 1-Bromo-3-Methylbenzene: Properties, Applications, and Safety. (2024, January 8).

- Introducing bromine to the molecular structure as a strategy for drug design. (2022). Journal of Medical Science.

- Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (2016). The Royal Society of Chemistry.

- Williamson Ether Synthesis. (2018, August 29). YouTube.

- Mitsunobu Reaction - Common Conditions. (n.d.). Organic Chemistry Portal.

- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). Molecules, 26(16), 4983.

- Applications of 1,3-Dibromo-2-(4-bromophenoxy)benzene in Organic Synthesis. (2023, December). Benchchem.

- Overcoming low reactivity in nucleophilic substitutions of 1-Bromo-3-butoxy-5-nitrobenzene. (2023). Benchchem.

- Synthesis of 1-bromo-3-methylbutane from 2-bromo-3-methylbutane. (2018, May 28). Reddit.

- Spectroscopic Profile of Allyl Butyl Ether: A Technical Guide. (2023). Benchchem.

- Williamson Ether Synthesis. (n.d.). Utah Tech University.

- 1-Bromo-3-methyl-2-butene, 96% 10 g. (n.d.). Thermo Scientific Chemicals.

- SEC-BUTYL ETHER(6863-58-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- 1-bromo-3-methoxybenzene. (n.d.). stenutz.eu.

- Mitsunobu reaction. (n.d.). Organic Synthesis.

- 16.10 Synthesis of Polysubstituted Benzenes. (n.d.).

- (1-Bromo-3-methylbutan-2-yl)benzene. (n.d.). PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. jms.ump.edu.pl [jms.ump.edu.pl]

- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 5. Discovery of alkoxy benzamide derivatives as novel BPTF bromodomain inhibitors via structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. 1-bromo-3-methoxybenzene [stenutz.eu]

- 14. Di-sec-Butyl ether [webbook.nist.gov]

- 15. Exploring 1-Bromo-3-Methylbenzene: Properties, Applications, and Safety - Oreate AI Blog [oreateai.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

Synthesis of "1-Bromo-3-butan-2-yloxybenzene" from 3-bromophenol

From 3-Bromophenol via O-Alkylation

Executive Summary

This technical guide details the synthesis of 1-bromo-3-butan-2-yloxybenzene (also referred to as 3-bromo-sec-butoxybenzene or m-bromophenyl sec-butyl ether).

The target molecule represents a challenge in ether synthesis due to the steric hindrance of the secondary alkyl group (sec-butyl) and the competing elimination pathways inherent to secondary alkyl halides. This guide presents two distinct, self-validating protocols:

-

Method A (The Workhorse): A modified Williamson Ether Synthesis optimized for scale and cost, utilizing Phase Transfer Catalysis (PTC) or polar aprotic conditions to suppress E2 elimination.

-

Method B (The Precision Route): A Mitsunobu coupling for high-value, stereospecific synthesis (e.g., if a chiral sec-butyl group is required).

Part 1: Retrosynthetic Analysis & Strategy

The disconnection of the C(sp³)-O bond reveals two primary precursors: the nucleophilic 3-bromophenol and an electrophilic butan-2-yl donor.

-

Target: 1-Bromo-3-butan-2-yloxybenzene

-

Core Bond: Aryl-Oxygen-Alkyl Ether Linkage

-

Key Challenge: The secondary electrophile (2-bromobutane) is prone to dehydrohalogenation (forming 2-butene) under strong basic conditions.

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Part 2: Experimental Protocols

Method A: Modified Williamson Ether Synthesis (Scale-Up Preferred)

Best for: Routine synthesis, gram-to-kilogram scale, racemic product.

The Challenge: Standard Williamson conditions (NaH/THF) are too basic and will cause rapid elimination of 2-bromobutane to butene.

The Solution: Use a milder carbonate base (

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| 3-Bromophenol | 1.0 | Limiting Reagent |

| 2-Bromobutane | 1.5 | Electrophile (Excess accounts for elimination) |

| Potassium Carbonate (

Step-by-Step Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.

-

Dissolution: Charge the flask with 3-Bromophenol (1.0 eq) and anhydrous DMF (Dimethylformamide). Stir until dissolved.

-

Deprotonation: Add powdered

(2.0 eq) in a single portion. The suspension may turn slightly colored (phenoxide formation). Stir at Room Temperature (RT) for 30 minutes. -

Addition: Add KI (0.1 eq) followed by the dropwise addition of 2-Bromobutane (1.5 eq).

-

Reaction: Heat the mixture to 70°C .

-

Note: Do not exceed 80°C to prevent excessive volatilization of 2-bromobutane (bp 91°C).

-

Monitoring: Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS. Reaction typically requires 4–12 hours.

-

-

Workup:

-

Cool to RT. Dilute with water (5x reaction volume) and extract with Diethyl Ether or Ethyl Acetate (3x).

-

Critical Step: Wash the combined organic layer with 1M NaOH (2x) . This removes unreacted 3-bromophenol, which is difficult to separate by distillation later.

-

Wash with Brine, dry over

, and concentrate under reduced pressure.

-

-

Purification: Vacuum distillation is preferred for scale. For smaller batches, flash chromatography (100% Hexanes

5% EtOAc/Hexanes).

Method B: Mitsunobu Reaction (Precision Route)

Best for: Chiral synthesis (using (R)- or (S)-2-butanol), high-value intermediates.

The Logic: This reaction activates the alcohol (2-butanol) directly using a phosphine/azodicarboxylate system, allowing the phenol to attack via an

Reagents:

-

3-Bromophenol (1.0 eq)

-

2-Butanol (1.1 eq)

-

Triphenylphosphine (

, 1.2 eq) -

DIAD (Diisopropyl azodicarboxylate, 1.2 eq)

-

Solvent: THF (dry)

Protocol:

-

Dissolve 3-bromophenol, 2-butanol, and

in dry THF at 0°C. -

Add DIAD dropwise over 20 minutes. The solution will turn yellow.

-

Allow to warm to RT and stir overnight.

-

Workup: Concentrate and triturate with cold Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (

). Filter off the solid. -

Purification: Silica gel chromatography is required to remove hydrazine byproducts.

Part 3: Process Visualization

The following diagram illustrates the decision logic and mechanistic flow for Method A, highlighting the critical impurity control steps.

Figure 2: Optimized workflow for the Williamson Ether Synthesis route, emphasizing the caustic wash for purification.

Part 4: Characterization & Self-Validation

To validate the synthesis, the researcher must confirm the structure using NMR and physical properties.

1. Physical Properties (Predicted):

-

Appearance: Colorless to pale yellow oil.

-

Boiling Point: Estimated 110–115°C at 5 mmHg (Based on homologs).

-

Density: ~1.25 g/mL.

2. NMR Spectroscopy (Diagnostic Signals): The sec-butyl group provides a distinct splitting pattern that differentiates it from n-butyl or tert-butyl isomers.

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.00 – 7.20 | Multiplet | 4H | Aromatic Protons (Ar-H) | |

| 4.25 – 4.35 | Sextet | 1H | O-CH(CH3)-CH2 (Chiral Center) | |

| 1.60 – 1.80 | Multiplet | 2H | -CH2- (Methylene) | |

| 1.30 | Doublet | 3H | -CH(CH3) (Methyl adjacent to O) | |

| 0.95 | Triplet | 3H | -CH2-CH3 (Terminal Methyl) | |

| ~158.0 | Singlet | 1C | Ar-C-O (Ipso) | |

| ~75.5 | Singlet | 1C | O-CH (Methine) |

Validation Check:

-

If the doublet at

1.30 is missing, you may have synthesized the n-butyl ether (linear). -

If the sextet at

4.30 is missing, you may have significant elimination product (butene) or unreacted starting material.

Part 5: Safety & Handling

-

3-Bromophenol: Toxic and corrosive. Readily absorbed through skin. Wear nitrile gloves and face shield.

-

2-Bromobutane: Flammable liquid. Alkylating agent (potential carcinogen). Use in a fume hood.

-

DMF: Hepatotoxic and teratogenic. Avoid inhalation.

References

-

Williamson Ether Synthesis Mechanism & Scope

- Source: Master Organic Chemistry. "The Williamson Ether Synthesis."

-

URL:[Link]

-

Mitsunobu Reaction for Phenolic Ethers

-

Physical Properties of Aryl Bromides (Homolog Data)

- Source: PubChem Compound Summary for 1-Bromo-3-butylbenzene (Isomer data for extrapol

-

URL:[Link]

-

Optimization of Phenol Alkylation

- Source: Organic Syntheses, Coll. Vol. 1, p.

-

URL:[Link]

Sources

Technical Guide: Sourcing and Synthesis Strategy for 1-Bromo-3-butan-2-yloxybenzene

Part 1: Executive Summary & Supply Chain Assessment

1-Bromo-3-butan-2-yloxybenzene (also known as 1-bromo-3-(sec-butoxy)benzene) is a specialized aryl ether intermediate, primarily utilized as a scaffold in medicinal chemistry for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Commercial Availability Status: Make-on-Demand

A comprehensive analysis of global chemical catalogs (Sigma-Aldrich, Fisher, Combi-Blocks, Enamine) confirms that this compound is not a commodity stock item .

-

Direct Sourcing: Limited to boutique synthesis houses with lead times of 4–8 weeks and high unit costs (

1,500/10g).[1] -

Strategic Recommendation: For requirements exceeding 5 grams, in-house synthesis is the superior strategy.[1] The starting materials are inexpensive, commodity chemicals with low supply chain risk.[1]

Part 2: Retrosynthetic Analysis & Precursor Sourcing

To secure the supply chain, we must decouple the target molecule into its primary building blocks. The most robust disconnection is the ether linkage, leading to two high-availability precursors.

The Precursors

| Component | Chemical Name | CAS | Function | Availability | Risk |

| Nucleophile | 3-Bromophenol | 591-20-8 | Aromatic Scaffold | Commodity (Kg scale) | Low |

| Electrophile | 2-Bromobutane | 78-76-2 | Alkylating Agent | Commodity (Bulk) | Low |

| Alternative | 2-Butanol | 78-92-2 | Mitsunobu Alcohol | Commodity (Bulk) | Low |

Synthesis Strategy Decision Matrix

Two primary routes exist. The choice depends on the required stereochemistry and scale.[1]

-

Route A: Williamson Ether Synthesis (Recommended for Scale)

-

Mechanism: SN2 substitution using 3-bromophenol and 2-bromobutane.[1]

-

Pros: Low cost, simple workup, scalable.

-

Cons: Secondary alkyl halides can undergo E2 elimination (forming 2-butene) as a side reaction.[1][2]

-

Mitigation: Use of polar aprotic solvents (DMF) and mild bases (K₂CO₃) minimizes elimination.[1]

-

-

Route B: Mitsunobu Reaction (Recommended for Chiral Needs) [1]

Visualizing the Strategy

The following diagram illustrates the supply chain logic and synthesis pathways.

Figure 1: Strategic sourcing map showing the convergence of commodity precursors into the target ether.

Part 3: Detailed Experimental Protocol (Route A)

This protocol is optimized for the Williamson Ether Synthesis to balance yield against the risk of E2 elimination.[1]

Reaction Design Principles

-

Stoichiometry: Use excess 2-bromobutane (1.5 eq) . It is volatile (bp 91°C) and easily removed by rotary evaporation, whereas unreacted 3-bromophenol is difficult to separate from the product.[1]

-

Base Selection: Potassium Carbonate (K₂CO₃) is preferred over NaH.[1] The weaker base reduces the rate of elimination side-reactions compared to strong hydride bases.[1]

-

Solvent: DMF (N,N-Dimethylformamide) is critical.[1] It promotes SN2 mechanisms by solvating the cation (K⁺), leaving the phenoxide anion "naked" and more nucleophilic.

Step-by-Step Methodology

Scale: 10.0 g (Target Output) Safety: Perform all steps in a fume hood. 2-Bromobutane is flammable and an irritant.[1]

-

Setup:

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 3-Bromophenol (8.65 g, 50 mmol) and DMF (50 mL) .[1]

-

Add Potassium Carbonate (13.8 g, 100 mmol, 2.0 eq) . The mixture will form a suspension.[1][3]

-

Stir at room temperature for 15 minutes to allow partial deprotonation.

-

-

Addition:

-

Add 2-Bromobutane (10.3 g / 8.2 mL, 75 mmol, 1.5 eq) in one portion.

-

Note: If using 2-Iodobutane, the reaction is faster but the reagent is more expensive.

-

-

Reaction:

-

Heat the mixture to 60°C in an oil bath.

-

Critical Control Point: Do not exceed 80°C. Higher temperatures drastically increase the elimination of 2-bromobutane to 2-butene gas.[1]

-

Monitor by TLC (Hexane/Ethyl Acetate 9:1).[1] 3-Bromophenol (Rf ~0.[1][4]3) should disappear; Product (Rf ~0.[1]8) will appear. Reaction time: 4–12 hours.[1]

-

-

Workup:

-

Dilute with Water (150 mL) and extract with Ethyl Acetate (3 x 50 mL) .[1]

-

Wash the combined organic layers with 1M NaOH (2 x 30 mL) .[1]

-

Why? This removes any unreacted 3-bromophenol, which stays in the aqueous layer as the phenoxide salt.

-

-

Wash with Brine (50 mL) , dry over MgSO₄ , filter, and concentrate under reduced pressure.

-

Purification:

Part 4: Quality Control & Characterization

Trustworthiness in synthesis requires rigorous verification.[1] The following data points confirm the structure.

| Technique | Expected Signal | Structural Assignment |

| 1H NMR (CDCl₃) | δ 4.2–4.3 ppm (multiplet, 1H) | The methine proton (-CH -O-) of the sec-butyl group. |

| 1H NMR | δ 6.8–7.2 ppm (multiplet, 4H) | Aromatic protons (pattern consistent with 1,3-substitution). |

| 1H NMR | δ 1.3 ppm (doublet) & 0.9 ppm (triplet) | Methyl groups of the sec-butyl chain.[1] |

| GC-MS | M+ / M+2 peaks (ratio 1:1) | Characteristic Bromine isotope pattern (⁷⁹Br/⁸¹Br).[1] Molecular ion at 228/230.[1] |

Impurity Profile[1]

-

Impurity A (Unreacted Phenol): Detected by broad OH peak in IR (~3300 cm⁻¹) or NMR.[1] Remedy: Repeat NaOH wash.[1]

-

Impurity B (Elimination Product): 2-Butene is a gas and will be removed during workup/evaporation.[1]

Part 5: References

-

Sigma-Aldrich. Product Specification: 3-Bromophenol (CAS 591-20-8).[1][4] Retrieved from [1][4]

-

PubChem. Compound Summary: 2-Bromobutane (CAS 78-76-2).[1] National Library of Medicine.[1] Retrieved from [1]

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for Williamson Ether Synthesis protocols).

-

ChemicalBook. 1-bromo-3-(butan-2-yloxy)benzene Product Description. Retrieved from

Sources

- 1. 1-Bromo-4-(1-methylpropyl)benzene | C10H13Br | CID 3016060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. indiamart.com [indiamart.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-溴苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

Application Notes & Protocols: Strategic Derivatization of 1-Bromo-3-butan-2-yloxybenzene for Biological Screening

Abstract: This document provides a comprehensive guide for the derivatization of the novel scaffold, 1-Bromo-3-butan-2-yloxybenzene, to generate a diverse chemical library suitable for biological screening. Recognizing the potential of substituted aryl ethers in medicinal chemistry, we outline detailed protocols for high-yield derivatization via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, this guide addresses the critical aspects of library design, high-throughput synthesis considerations, quality control, and a general workflow for subsequent biological evaluation. The methodologies are presented to empower researchers, scientists, and drug development professionals to efficiently explore the chemical space around this promising scaffold.

Introduction: The Potential of the 1-Bromo-3-butan-2-yloxybenzene Scaffold

The 1-Bromo-3-butan-2-yloxybenzene scaffold presents a unique starting point for the discovery of novel bioactive molecules. Its structure combines a flexible butoxy side chain with a synthetically versatile brominated aromatic ring. The ether linkage is a common motif in many pharmaceuticals, often contributing to improved metabolic stability and pharmacokinetic properties. The bromine atom serves as a key functional handle for a variety of powerful cross-coupling reactions, allowing for the systematic and diverse introduction of new chemical moieties.[1] This strategic derivatization can lead to the generation of a focused library of compounds with a wide range of physicochemical properties, thereby increasing the probability of identifying hits in biological screens.

The core principle of this guide is to leverage well-established, robust chemical transformations to explore the structure-activity relationships (SAR) of derivatives of this scaffold. By systematically modifying the aromatic core, we can probe interactions with biological targets and potentially identify novel therapeutic agents.

Strategic Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromo-substituent on the benzene ring makes 1-Bromo-3-butan-2-yloxybenzene an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are favored in both academic and industrial settings due to their mild conditions and tolerance of a wide range of functional groups.[2] We will focus on three key transformations: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for C-C (alkyne) bond formation.

Suzuki-Miyaura Coupling: Introduction of Aryl, Heteroaryl, and Alkyl Groups

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[2][3] This reaction is instrumental in generating biaryl and related structures, which are prevalent in many approved drugs.

Causality of Experimental Choices:

-

Catalyst: A palladium(0) catalyst is essential. For electron-rich aryl bromides, palladium complexes with bulky, electron-rich phosphine ligands are often effective.

-

Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

-

Base: A base is required to activate the organoboron species, facilitating the transmetalation step.[4] The choice of base can significantly impact the reaction yield and should be compatible with the substrates.

-

Solvent: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add 1-Bromo-3-butan-2-yloxybenzene (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

-

The reaction mixture is heated to 80-110 °C and stirred for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

| Component | Recommended Options | Rationale |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Effective for a broad range of substrates. |

| Ligand | SPhos, XPhos | Bulky ligands that can improve catalytic activity for challenging substrates. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Choice depends on the lability of functional groups on the coupling partners. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DME | A biphasic system is often optimal for dissolving all reactants. |

dot

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination: Introduction of Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of arylamines from aryl halides.[5] This reaction is of paramount importance in medicinal chemistry as the arylamine motif is a key component of numerous biologically active compounds.

Causality of Experimental Choices:

-

Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand is crucial and often substrate-dependent. Bulky, electron-rich ligands are generally preferred.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice.

-

Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst deactivation.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 eq) to a reaction vessel.

-

Add 1-Bromo-3-butan-2-yloxybenzene (1.0 eq) and the desired amine (1.1-1.3 eq).

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

The vessel is sealed and heated to 80-120 °C for 4-24 hours, with progress monitored by LC-MS.

-

After cooling, the reaction is quenched with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

Purification is achieved via column chromatography.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

| Component | Recommended Options | Rationale |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium sources. |

| Ligand | BINAP, Xantphos, RuPhos | Choice depends on the amine and aryl halide. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong bases are generally required. |

| Solvent | Toluene, Dioxane | Anhydrous and aprotic solvents are essential. |

dot

Caption: Buchwald-Hartwig Amination Workflow.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling reaction is a highly efficient method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[7][8] The resulting arylalkynes are valuable intermediates and are present in various functional materials and biologically active molecules.

Causality of Experimental Choices:

-

Palladium Catalyst: As with other cross-coupling reactions, a palladium(0) species is the active catalyst.

-

Copper(I) Co-catalyst: Copper(I) iodide is commonly used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]

-

Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and act as a solvent.

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling), so an inert atmosphere is crucial.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a Schlenk flask, add 1-Bromo-3-butan-2-yloxybenzene (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

The flask is evacuated and backfilled with an inert gas.

-

Add a degassed amine solvent (e.g., triethylamine or a mixture of THF and diisopropylamine).

-

Add the terminal alkyne (1.1-1.5 eq) via syringe.

-

The reaction is stirred at room temperature to 60 °C for 2-12 hours until completion (monitored by TLC or LC-MS).

-

The reaction mixture is filtered to remove the amine hydrochloride salt, and the filtrate is concentrated.

-

The residue is dissolved in an organic solvent, washed with water, dried, and concentrated.

-

The crude product is purified by column chromatography.

Table 3: Recommended Conditions for Sonogashira Coupling

| Component | Recommended Options | Rationale |

| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard catalysts for Sonogashira reactions. |

| Cu(I) Co-catalyst | CuI | Essential for the formation of the copper acetylide. |

| Base/Solvent | Triethylamine, Diisopropylamine | Acts as both a base and a solvent. |

| Atmosphere | Argon or Nitrogen | Prevents unwanted side reactions like Glaser coupling. |

dot

Caption: Sonogashira Coupling Workflow.

Library Generation for High-Throughput Screening (HTS)

The generation of a diverse and high-quality compound library is a cornerstone of successful drug discovery.[10] High-throughput synthesis (HTS) methodologies can be employed to rapidly generate a multitude of derivatives.[11]

Design of the Library:

-

Diversity-Oriented Synthesis: Select a wide range of commercially available boronic acids, amines, and alkynes with diverse functional groups and physicochemical properties.

-

Parallel Synthesis: Employ parallel synthesis techniques using multi-well plates to perform numerous reactions simultaneously, which significantly accelerates the library creation process.[12][13]

Workflow for Parallel Library Synthesis:

-

Reactant Dispensing: Use automated liquid handlers to dispense stock solutions of 1-Bromo-3-butan-2-yloxybenzene and the various coupling partners into the wells of a 96-well plate.

-

Catalyst/Reagent Addition: Add the catalyst, ligand, and base solutions to each well.

-

Reaction Incubation: Seal the plate and place it in a heated shaker to ensure efficient mixing and reaction progression.

-

High-Throughput Purification: After the reaction, utilize automated parallel purification systems, such as mass-directed preparative HPLC, to isolate the desired products.[14]

Quality Control of the Compound Library

Rigorous quality control (QC) is essential to ensure the integrity of the screening data.[15] Each compound in the library should be assessed for identity, purity, and concentration.

Table 4: Quality Control Procedures

| QC Parameter | Method | Acceptance Criteria |

| Identity | LC-MS | Observed mass matches the calculated mass of the expected product. |

| Purity | HPLC-UV/ELSD | Purity ≥ 95% is ideal for most screening campaigns. |

| Concentration | qNMR or UV-Vis Spectroscopy | Accurate concentration determination for dose-response studies. |

| Solubility | Nephelometry or visual inspection | Assessment of solubility in DMSO to prevent false positives/negatives. |

General Biological Screening Workflow

Once the derivatized library has been synthesized and has passed quality control, it is ready for biological screening.

dot

Sources

- 1. Exploring 1-Bromo-3-Methylbenzene: Properties, Applications, and Safety - Oreate AI Blog [oreateai.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. curiaglobal.com [curiaglobal.com]

- 11. High-Throughput Synthesis of Diverse Compound Collections for Lead Discovery and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]

- 13. High-throughput synthesis services - Novalix [novalix.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: 1-Bromo-3-butan-2-yloxybenzene as a Versatile Intermediate for Novel Materials

Introduction: The Strategic Value of Functionalized Aryl Halides

In the landscape of modern materials science, the precise architectural control of molecular components is paramount to achieving desired functional properties. Aryl halides, particularly brominated aromatic compounds, serve as fundamental building blocks in the synthesis of a diverse array of advanced materials. The carbon-bromine bond offers a reactive handle for a variety of powerful cross-coupling reactions, enabling the construction of complex, conjugated systems with tailored electronic and photophysical characteristics.[1][2] This application note details the synthesis and potential applications of 1-Bromo-3-butan-2-yloxybenzene , a strategically functionalized intermediate, for the development of novel organic electronic materials and functional polymers.

The introduction of the sec-butoxy group at the meta-position relative to the bromine atom imparts several key features. The alkoxy group is an electron-donating moiety that can influence the electronic properties of the resulting materials. Furthermore, the branched alkyl chain enhances solubility, a critical factor for solution-based processing of organic materials, while potentially disrupting intermolecular packing to modify solid-state morphology and optical properties. This unique combination of a reactive bromine site and a solubilizing, electronically active substituent makes 1-Bromo-3-butan-2-yloxybenzene a promising candidate for researchers in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and advanced polymer synthesis.[1]

Synthesis of 1-Bromo-3-butan-2-yloxybenzene

The synthesis of 1-Bromo-3-butan-2-yloxybenzene can be readily achieved through a standard Williamson ether synthesis, a robust and high-yielding reaction. The protocol below outlines a general procedure starting from commercially available 3-bromophenol and 2-bromobutane.

Protocol 1: Synthesis of 1-Bromo-3-butan-2-yloxybenzene

Materials:

-

3-Bromophenol

-

2-Bromobutane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-bromobutane (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-Bromo-3-butan-2-yloxybenzene.

Expected Yield: 80-90%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Novel Material Synthesis

The reactivity of the C-Br bond in 1-Bromo-3-butan-2-yloxybenzene opens up a plethora of possibilities for its incorporation into functional materials.[1][3] The following sections detail protocols for its use in palladium-catalyzed cross-coupling reactions, which are central to the synthesis of organic electronic materials and conjugated polymers.[4]

Application 1: Synthesis of a Novel Hole-Transporting Material for OLEDs via Suzuki Coupling

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[4] In this application, 1-Bromo-3-butan-2-yloxybenzene is coupled with an arylboronic acid to create a larger, conjugated molecule suitable for use as a hole-transporting material in an OLED device.

Protocol 2: Synthesis of 3'-(Butan-2-yloxy)-N,N-diphenyl-[1,1'-biphenyl]-4-amine

Materials:

-

1-Bromo-3-butan-2-yloxybenzene (from Protocol 1)

-

4-(Diphenylamino)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Argon or Nitrogen gas supply

-

Schlenk flask or similar reaction vessel

Procedure:

-

To a Schlenk flask, add 1-Bromo-3-butan-2-yloxybenzene (1.0 eq), 4-(diphenylamino)phenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add degassed toluene and degassed water (4:1 v/v) to the flask via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and dilute with toluene.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the target compound.

Data Presentation:

| Compound | Role in OLED | Key Feature from Intermediate |

| 3'-(Butan-2-yloxy)-N,N-diphenyl-[1,1'-biphenyl]-4-amine | Hole-Transporting Layer (HTL) | Enhanced solubility and morphological control from the sec-butoxy group. |

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of a hole-transporting material.

Application 2: Synthesis of a Conjugated Polymer via Stille Coupling

The Stille coupling reaction is another versatile method for C-C bond formation, particularly useful in polymerization reactions. Here, 1-Bromo-3-butan-2-yloxybenzene is first converted to a distannyl derivative and then polymerized with a dibromo-co-monomer to yield a conjugated polymer for potential use in OPVs or OFETs.

Protocol 3: Synthesis of 1,3-Bis(trimethylstannyl)-5-(butan-2-yloxy)benzene

Materials:

-

1-Bromo-3-(butan-2-yloxy)benzene (from Protocol 1)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyltin chloride (Me₃SnCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Schlenk flask or similar reaction vessel

-

Dry ice/acetone bath

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, dissolve 1-Bromo-3-(butan-2-yloxy)benzene in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise and stir for 1 hour at -78 °C.

-

Add trimethyltin chloride (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by vacuum distillation or column chromatography.

Protocol 4: Polymerization via Stille Coupling

Materials:

-

1,3-Bis(trimethylstannyl)-5-(butan-2-yloxy)benzene (from Protocol 3)

-

A suitable dibromo-co-monomer (e.g., 2,5-dibromothiophene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous Toluene or Chlorobenzene

-

Argon or Nitrogen gas supply

Procedure:

-

In a Schlenk tube, dissolve 1,3-Bis(trimethylstannyl)-5-(butan-2-yloxy)benzene (1.0 eq) and the dibromo-co-monomer (1.0 eq) in anhydrous toluene.

-

Add Pd₂(dba)₃ (0.01 eq) and P(o-tol)₃ (0.04 eq).

-

Degas the solution by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 110 °C for 48 hours under an inert atmosphere.

-

Cool the mixture and precipitate the polymer by adding it to a large volume of methanol.

-

Collect the polymer by filtration and purify by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.

-

Dry the polymer under vacuum.

Logical Relationship Diagram:

Caption: Pathway to conjugated polymers from the intermediate.

Conclusion and Future Outlook

1-Bromo-3-butan-2-yloxybenzene represents a valuable and versatile intermediate for the synthesis of novel organic materials. Its strategic design, combining a reactive site for cross-coupling with a solubilizing and electronically active substituent, makes it an attractive building block for a wide range of applications in organic electronics and polymer chemistry. The protocols detailed in this application note provide a solid foundation for researchers to explore the potential of this compound in creating next-generation materials with tailored properties. Future work could involve exploring other cross-coupling reactions such as Buchwald-Hartwig amination for the synthesis of novel charge-transporting materials, or its use in the synthesis of dendrimers and other complex molecular architectures.

References

- Vertex AI Search. (n.d.). A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC - NIH.

- PubMed. (2012, April 6). Synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes via Diels-Alder or C-H activation reactions.

- McDaniel, C. (2016, March 1). Synthesis of 1-bromo-3-methylbutane.

- Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.

- NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Brominated Aromatic Compounds in Advanced Material Synthesis: A Focus on Benzo[c]fluorene Derivatives.

- (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.

- ChemicalBook. (n.d.). 1-bromo-3-(butan-2-yloxy)benzene.

- Oreate AI Blog. (2026, January 8). Exploring 1-Bromo-3-Methylbenzene: Properties, Applications, and Safety.

- MDPI. (2022, November 1). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase.

- MDPI. (2021, June 5). Universal Chain-End Coupling Conditions for Brominated Polystyrenes, Polyacrylates, and Polymethacrylates.

- RSC Publishing. (n.d.). Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined ....

- ResearchGate. (n.d.). A Novel Synthesis of Bromobenzenes Using Molecular Bromine.

- ACS Publications. (n.d.). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters | The Journal of Organic Chemistry.

- RSC Publishing. (2021, July 28). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.

- ResearchGate. (2009, June 16). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one.

- (2025, August 6). Investigation of 1-Bromo-3-buten-2-one as Building Block in Organic Synthesis.

- FAQ. (n.d.). What is the application of 1-BROMO-3-TERT-BUTYLBENZENE in organic synthesis?.